molecular formula C17H22N4O B6445794 4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2640866-18-6

4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No. B6445794
CAS RN: 2640866-18-6
M. Wt: 298.4 g/mol
InChI Key: JDTACQSMAXRIHR-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is usually determined by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined by various spectroscopic techniques, including HRMS, IR, 1H and 13C NMR .

Scientific Research Applications

Optical Applications

The compound could potentially be used in optical applications . Organic aromatic compounds like this one are often used in the development of nonlinear optical (NLO) materials . These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Thermal Analysis

The compound could be used in thermal analysis . The thermal properties of organic compounds are often studied to understand their melting and decomposition points . This information can be useful in various fields, including materials science and engineering .

Dielectric Properties

The compound could be used to study dielectric properties . Dielectric properties are important in many areas of physics and engineering, including the design of capacitors and dielectric resonators .

Nonlinear Optical Properties

The compound could be used to study nonlinear optical properties . Nonlinear optical properties are important in many areas of optics and photonics, including the design of lasers and optical fibers .

Protodeboronation

The compound could potentially be used in protodeboronation reactions . Protodeboronation is a type of chemical reaction that is used in organic synthesis . This type of reaction could be useful in the synthesis of various organic compounds .

Anti-Inflammatory Activity

The compound could potentially have anti-inflammatory activity . Many organic compounds have been found to have anti-inflammatory properties, which could make them useful in the development of new drugs .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

properties

IUPAC Name

4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-7-9-18-17(19-16)21-13-11-20(12-14-21)10-8-15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTACQSMAXRIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

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